molecular formula C8H16N2O B13934102 1-(3-Oxetanyl)-3-piperidinamine

1-(3-Oxetanyl)-3-piperidinamine

Cat. No.: B13934102
M. Wt: 156.23 g/mol
InChI Key: FECUYKSSLLPDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Oxetanyl)-3-piperidinamine is a compound that features both an oxetane ring and a piperidine ring. The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered ring containing one nitrogen atom. This unique combination of rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Oxetanyl)-3-piperidinamine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The piperidine ring can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Oxetanyl)-3-piperidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane- and piperidine-based ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

1-(3-Oxetanyl)-3-piperidinamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Oxetanyl)-3-piperidinamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperidine ring can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .

Properties

IUPAC Name

1-(oxetan-3-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUYKSSLLPDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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